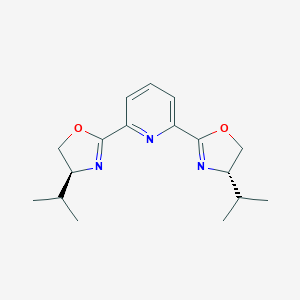
(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
Übersicht
Beschreibung
- Boronic acids, including variants like "(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid", are recognized for their versatility in organic synthesis and their roles in catalysis and sensing applications (Hall, 2019).
Synthesis Analysis
- Aryl boronic acids, which include compounds like "(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid", are typically synthesized through reactions involving aryl halides and boron compounds, as seen in Suzuki cross-coupling reactions (Tyrrell & Brookes, 2003).
Molecular Structure Analysis
- The molecular structure of boronic acids often involves a boron atom connected to an aromatic ring and OH groups, contributing to their unique chemical properties and reactivity (Barbon et al., 2014).
Chemical Reactions and Properties
- Boronic acids like "(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid" can participate in various chemical reactions, including the formation of esters and amides, and are also used in conjugate addition reactions (Zheng et al., 2010).
Physical Properties Analysis
- The physical properties of boronic acids can be influenced by their molecular structure, such as the presence of functional groups, which can affect their solubility and stability (Maki et al., 2005).
Chemical Properties Analysis
- The chemical properties of boronic acids, including their acidity, reactivity, and the ability to form reversible covalent bonds with diols, are key factors in their application in organic synthesis and sensing technologies (Tong et al., 2001).
Wissenschaftliche Forschungsanwendungen
Formation of Tetraarylpentaborates : 4-methoxyphenyl boronic acid has been used in reactions with aryloxorhodium complexes to form cationic rhodium complexes with new tetraarylpentaborates. These complexes have been characterized for their structure and chemical properties (Nishihara, Nara, & Osakada, 2002).
Macrocyclic Chemistry : Boronic esters, including those derived from 4-methoxyphenyl boronic acid, have applications in macrocyclic chemistry. This includes the synthesis of tetrameric and dimeric boronates with potential in structural analysis and molecular interactions (Fárfan et al., 1999).
Photophysical Properties : The photophysical properties of 3-methoxyphenyl boronic acid (3MPBA) have been studied to understand its solvatochromism and quantum yield in different solvents. These properties are significant for applications in materials science and sensor development (Muddapur et al., 2016).
Boronic Acid-Catalyzed Reactions : Boronic acids, including derivatives like 4-methoxyphenyl boronic acid, are used in various catalytic reactions. These reactions are important for synthesizing functionalized molecules, which can be applicable in medicinal chemistry and materials science (Hashimoto, Gálvez, & Maruoka, 2015).
Sensing Applications : Boronic acids are utilized in sensing applications due to their interaction with diols and Lewis bases. This characteristic makes them useful in detecting various substances and environmental changes (Lacina, Skládal, & James, 2014).
Eigenschaften
IUPAC Name |
(3-cyclopentyloxy-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10,14-15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXMXVNPZGJCAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400719 | |
| Record name | [3-(Cyclopentyloxy)-4-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid | |
CAS RN |
159613-21-5 | |
| Record name | [3-(Cyclopentyloxy)-4-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)
![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)

![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)







